Ethyl (r)-2-amino-3-(4-methoxyphenyl)propanoate
Description
Ethyl (R)-2-amino-3-(4-methoxyphenyl)propanoate (CAS: 924911-46-6) is a chiral ester derivative characterized by:
- An ethyl ester group at the carboxylate position.
- An (R)-configured amino group at the 2-position.
- A 4-methoxyphenyl substituent at the 3-position.
This compound has been explored as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting inflammation and neurological disorders . Its discontinued commercial status (as noted in and ) suggests challenges in synthesis, stability, or application specificity.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
GRDSNVUGGUKPKE-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)OC)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate typically involves the esterification of 3-(4-methoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)propanoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Ethyl (S)-2-Amino-3-(4-Fluorophenyl)Propanoate (CAS: 1251196-34-5)
- Structural Difference : The 4-methoxyphenyl group is replaced with 4-fluorophenyl.
- Lipophilicity: The fluorine substituent increases lipophilicity (logP ~1.8 vs. ~1.5 for methoxy), affecting membrane permeability .
- Applications : Used in LFA-1/ICAM-1 antagonist synthesis for inflammatory diseases .
Ethyl 2-Amino-3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrochloride (CAS: 1375473-45-2)
- Structural Difference : Chlorine replaces methoxy, and a hydroxyl group is added at the 3-position.
- Impact :
Ester Group Modifications
Methyl (R)-2-Amino-3-(4-Methoxyphenyl)Propanoate
- Structural Difference : Ethyl ester replaced with methyl.
- Impact :
Ethyl (2RS)-3-(Dimethylamino)-2-(4-Methoxyphenyl)Propanoate Hydrochloride
- Structural Difference: Amino group is dimethylated.
- Impact: Basicty: Dimethylation reduces the amino group’s basicity (pKa ~8.5 vs. ~9.5 for primary amines), altering ionic interactions in biological systems . Metabolism: Dimethylated amines are more resistant to oxidative deamination .
Stereochemical Variations
(S)-Ethyl 2-Amino-3-(4-Fluorophenyl)Propanoate Hydrochloride (CAS: 2061996-60-7)
- Structural Difference : (S)-configuration vs. (R)-configuration.
- Impact :
Complex Derivatives and Hybrid Structures
Ethyl 3-(4-Methoxyphenyl)-3-[(6-Nitro-2-Oxo-2H-1-Benzopyran-3-Carbonyl)Amino]Propanoate
Research Insights and Challenges
- Stereoselectivity : The (R)-configuration in the target compound may confer unique binding modes in enzymatic systems, but synthesis requires chiral catalysts or resolution techniques .
- Stability Issues: The discontinued status of this compound may relate to ester hydrolysis susceptibility or metabolic instability .
- Biological Relevance : Fluorophenyl and chlorophenyl analogues show promise in targeting ion channels and kinases, whereas methoxyphenyl derivatives are explored for serotonin receptor modulation .
Biological Activity
Ethyl (R)-2-amino-3-(4-methoxyphenyl)propanoate, an amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a 4-methoxyphenyl moiety. Its chirality and structural components suggest significant interactions with biological macromolecules, influencing its pharmacological profile.
The molecular formula of this compound is C₁₂H₁₈N₁O₃. The synthesis typically involves the esterification of 3-(4-methoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst like sulfuric acid under reflux conditions. This method ensures a high yield and purity of the compound, making it suitable for further biological investigations.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The amino group facilitates hydrogen bonding, enhancing its potential as a ligand for various biological targets. The methoxyphenyl group contributes to the compound's hydrophobic characteristics, potentially increasing binding affinity and specificity towards lipid membranes or protein binding sites.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can selectively target pathogens such as Chlamydia and other bacteria, suggesting a potential role in developing new antibiotics . The ability of these compounds to modulate bacterial growth highlights their therapeutic potential.
Antioxidant Properties
The antioxidant activity of this compound has also been explored. Compounds with similar structures have demonstrated significant radical scavenging capabilities, which are essential in mitigating oxidative stress in biological systems. This property may contribute to their anticancer effects, as oxidative stress is a known factor in tumorigenesis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Anticancer Activity : A study reported that derivatives containing the 4-methoxyphenyl group exhibited cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compounds were found to be more cytotoxic against U-87 cells compared to MDA-MB-231 cells, indicating selective activity .
- Antimicrobial Selectivity : Research highlighted that certain synthesized compounds based on this structure showed moderate antibacterial activity against N. meningitidis and H. influenzae. These findings suggest that modifications to the structure can enhance selectivity against specific pathogens while minimizing toxicity towards human cells .
Comparative Analysis
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amino group, methoxyphenyl group | Antimicrobial, antioxidant, anti |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
